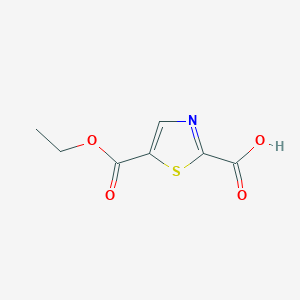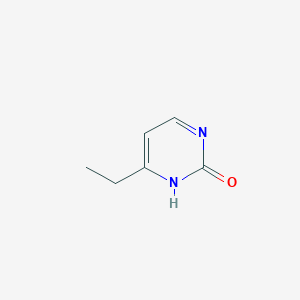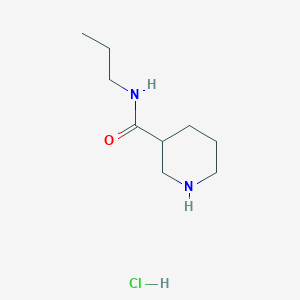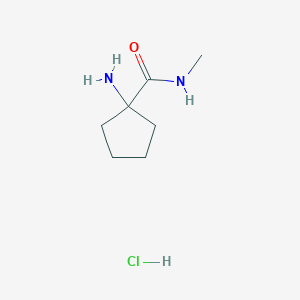
4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
Overview
Description
This compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular formula of this compound is C15H14N4.2ClH . The InChI code is 1S/C15H14N4.2ClH/c16-15(17)12-7-5-11(6-8-12)9-19-10-18-13-3-1-2-4-14(13)19;;/h1-8,10H,9H2,(H3,16,17);2*1H .Scientific Research Applications
Benzodiazoles and Benzimidazoles in Coordination Chemistry and Biological Activity
Coordination Chemistry and Properties : A comprehensive review by Boča, Jameson, and Linert (2011) on the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) outlines their preparation, properties, and complex compounds formation. This review emphasizes their significant spectroscopic, structural, magnetic, biological, and electrochemical properties, indicating the potential for unknown analogues' exploration (Boča, Jameson, & Linert, 2011).
Biologically Active Quinazolinones : Demeunynck and Baussanne (2013) focus on the synthesis and biological evaluation of polycyclic 4(3H)-quinazolinones, a class that includes fused aromatic or heteroaromatic rings, highlighting their structural diversity and potential in discovering active molecules (Demeunynck & Baussanne, 2013).
Benzimidazoles in Drug Development : Babbar, Swikriti, and Arora (2020) discuss the therapeutic potential of benzimidazole derivatives, underscoring their role in antimicrobial, antiviral, antiparasitic, and anticancer therapies. This review highlights the benzimidazole core's prevalence in a variety of pharmacological agents, suggesting its importance in new therapeutic compound design (Babbar, Swikriti, & Arora, 2020).
Applications in Supramolecular Chemistry and Material Science
- Supramolecular Building Blocks : Cantekin, de Greef, and Palmans (2012) review the utilization of benzene-1,3,5-tricarboxamides (BTAs) in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into one-dimensional structures and applications in the biomedical field due to their multivalent nature are highlighted, suggesting the adaptability of such structures for advanced materials (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
Properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4.2ClH/c16-15(17)12-7-5-11(6-8-12)9-19-10-18-13-3-1-2-4-14(13)19;;/h1-8,10H,9H2,(H3,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZWJWKEZXLBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)

![Imidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1531074.png)





![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)



